molecular formula C15H12BrNO3 B352962 3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one CAS No. 609335-24-2

3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one

Cat. No.: B352962
CAS No.: 609335-24-2
M. Wt: 334.16g/mol
InChI Key: VSFAIRHKDNWAQG-UHFFFAOYSA-N
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Description

3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one is a chemical compound based on the benzoxazole scaffold, a structure of high interest in medicinal chemistry and drug discovery. Benzoxazole derivatives are recognized as a "privileged scaffold" for their ability to interact with various biological targets, leading to a wide spectrum of pharmacological activities. This specific derivative is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Research Applications and Potential While direct studies on this compound are limited, the benzoxazole core is associated with several key research areas. Its primary research value lies in its potential as a building block for developing novel bioactive molecules. Based on the established properties of analogous compounds, this derivative may be of interest in the following fields: • Anticancer Research: Substituted benzoxazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, making them promising leads for the development of new chemotherapeutic agents . Their mechanism often involves interaction with specific cellular targets to induce apoptosis. • Antimicrobial Studies: Benzoxazole analogues exhibit potent activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains, positioning them as valuable templates for creating new antibiotics to combat drug-resistant infections . • Immunology and Biochemistry: Recent research highlights the role of benzoxazole scaffolds as novel inhibitors for targets like Toll-Like Receptor-2 (TLR-2), suggesting potential applications in modulating immune responses for conditions such as Pneumocystis pneumonia . • Chemical Biology and Enzyme Inhibition: These compounds also show utility as urease inhibitors and possess antioxidant properties, making them useful probes for studying enzymatic processes and oxidative stress . The 4-bromophenoxyethyl side chain in this particular compound may influence its lipophilicity and binding affinity, potentially enhancing its interaction with hydrophobic pockets in target proteins. Researchers can utilize this chemical as a key intermediate to explore these and other biochemical pathways.

Properties

IUPAC Name

3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFAIRHKDNWAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCOC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving o-aminophenol and a suitable carboxylic acid derivative.

    Introduction of the 4-Bromophenoxyethyl Group: The 4-bromophenoxyethyl group can be introduced via an etherification reaction using 4-bromophenol and an appropriate alkylating agent such as 2-chloroethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation, providing anti-inflammatory benefits.

Comparison with Similar Compounds

Structural Analogues of Benzoxazolone Derivatives

a. 6-Bromo-3-[4-(piperidin-1-yl)butyl]-1,3-benzoxazol-2-one (Compound A)

  • Core Structure : 1,3-benzoxazol-2-one with a bromine at the 6-position.
  • Substituent : 4-(piperidin-1-yl)butyl group at the 3-position.
  • Key Differences: The bromine is on the benzoxazolone ring (vs. the phenoxy group in the target compound).
  • Synthesis : Prepared via alkylation with 1-bromo-4-chlorobutane followed by piperidine substitution .
  • Applications : Likely explored for enzyme inhibition due to the piperidine group’s interaction with active sites.

b. 3-(4-Azidobutyl)-5-methyl-1,3-benzoxazol-2-one (Compound B)

  • Core Structure : 1,3-benzoxazol-2-one with a methyl group at the 5-position.
  • Substituent : 4-azidobutyl chain.
  • Key Differences: The azide group enables click chemistry applications. Methyl substitution may reduce steric hindrance compared to bulkier phenoxy groups.
  • Applications : Intermediate in synthesizing biotin protein ligase inhibitors .
Heterocyclic Compounds with Similar Substituents

a. 5-[(1S)-1-(4-Bromophenoxy)ethyl]-2H-tetrazole (Compound C)

  • Core Structure : Tetrazole ring (vs. benzoxazolone).
  • Substituent: 1-(4-Bromophenoxy)ethyl group.
  • Key Differences: Tetrazole’s acidity (pKa ~4.7) contrasts with benzoxazolone’s neutral lactam. Activity: Potent CLC-1 ion channel inhibitor, suggesting the 4-bromophenoxyethyl group enhances target binding .

b. 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorophenyl)methoxy]chromen-2-one (Compound D)

  • Core Structure : Chromen-2-one fused with thiazole.
  • Substituents : Bromophenyl-thiazole and chlorinated benzyloxy groups.
  • Bromine’s position on the phenyl ring (vs. phenoxy) alters electronic effects .

Key Observations :

  • The target compound’s benzoxazolone core provides rigidity and hydrogen-bonding capacity, while its 4-bromophenoxyethyl group enhances lipophilicity (logP ~3.5). This balance may optimize blood-brain barrier penetration for neurological targets.
  • Compound C’s tetrazole core, despite similar substituents, exhibits distinct acidity and ion channel specificity, underscoring the role of core heterocycles in target selectivity.
  • Compound A’s piperidine group improves water solubility but may limit CNS activity due to ionization at physiological pH.

Biological Activity

3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one is a derivative of benzoxazole, a class of compounds known for their diverse biological activities. This article aims to consolidate findings on the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the reaction of 4-bromophenol with ethylene glycol and subsequent cyclization to form the benzoxazole ring. Characterization techniques such as NMR and mass spectrometry confirm the structure.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzoxazole derivatives. For instance, compounds similar to this compound have shown significant activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that indicates potent antimicrobial effects.

CompoundMIC (µg/mL)Target Organism
This compound4-16Staphylococcus aureus
5-chloro-1,3-benzoxazol-2(3H)-one8-32Escherichia coli
6-methyl-1,3-benzoxazol-2(3H)-one16-64Candida albicans

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively documented. For example, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

In vitro assays have shown that this compound exhibits cytotoxicity against these cell lines with IC50 values indicating significant potency:

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction
HeLa15Cell cycle arrest

The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Antioxidant Activity

Research indicates that benzoxazole derivatives possess antioxidant properties. The ability to scavenge free radicals contributes to their therapeutic potential in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives often correlates with their structural features. Substituents on the benzoxazole ring and the ethyl chain influence both potency and selectivity. For instance:

  • Bromine Substitution : Enhances antimicrobial activity.
  • Alkyl Chain Length : Affects lipophilicity and cellular uptake.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several benzoxazole derivatives against Pseudomonas aeruginosa, revealing that compounds with electron-withdrawing groups exhibited enhanced activity by disrupting quorum sensing mechanisms.
  • Cancer Cell Studies : In another investigation, this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

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